molecular formula C12H16FNO B1451524 3-[(4-Fluorobenzyl)oxy]piperidine CAS No. 933736-19-7

3-[(4-Fluorobenzyl)oxy]piperidine

Cat. No. B1451524
M. Wt: 209.26 g/mol
InChI Key: HHIHAEIWKSVRHP-UHFFFAOYSA-N
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Description

“3-[(4-Fluorobenzyl)oxy]piperidine” is a heterocyclic organic compound with the chemical formula C12H16FNO . It is a part of a class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Molecular Structure Analysis

The molecular formula of “3-[(4-Fluorobenzyl)oxy]piperidine” is C12H16FNO . The SMILES string representation is Fc1cccc(COC2CCNCC2)c1 . The InChI string is 1S/C12H16FNO.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H .

Scientific Research Applications

Nucleophilic Aromatic Substitution

The reactivity of piperidine derivatives, including those related to "3-[(4-Fluorobenzyl)oxy]piperidine," has been explored in nucleophilic aromatic substitution reactions. These reactions are foundational in creating various pharmacologically active compounds. For example, the reaction of piperidine with nitro-aromatic compounds under specific conditions can lead to the formation of substituted piperidines, showcasing the chemical versatility and potential for creating diverse molecular structures with potential pharmacological applications (Pietra & Vitali, 1972).

Antioxidant Activity Evaluation

Research into antioxidants and their mechanisms has highlighted the importance of various assays, including those that could potentially evaluate derivatives of piperidine for their antioxidant capacities. Although not directly linked to "3-[(4-Fluorobenzyl)oxy]piperidine," the methodologies used for determining antioxidant activities are relevant for assessing the potential therapeutic effects of related compounds (Munteanu & Apetrei, 2021).

Ligands for D2-like Receptors

Arylcycloalkylamines, a class to which "3-[(4-Fluorobenzyl)oxy]piperidine" may be related, have been investigated for their role as ligands for D2-like receptors. These compounds, including phenylpiperidines and piperazines, are crucial in developing antipsychotic agents. Research has shown that specific substitutions on the arylalkyl part can significantly influence the binding affinity and selectivity towards D2-like receptors, highlighting the importance of structural modifications in developing new therapeutic agents (Sikazwe et al., 2009).

Dopamine D2 Receptor Ligands

Further investigations into dopamine D2 receptor ligands emphasize the critical role of structural elements like "3-[(4-Fluorobenzyl)oxy]piperidine" in modulating receptor activity. These studies contribute to understanding how specific molecular modifications can enhance D2 receptor affinity, offering insights into designing drugs for treating neuropsychiatric disorders (Jůza et al., 2022).

Spiropiperidines in Drug Discovery

Spiropiperidines, which could potentially include structures derived from "3-[(4-Fluorobenzyl)oxy]piperidine," are gaining attention in drug discovery for exploring three-dimensional chemical space. The synthetic strategies for spiropiperidines, covering methodologies for constructing these complex molecules, indicate the growing interest in these structures for pharmaceutical applications (Griggs et al., 2018).

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h3-6,12,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIHAEIWKSVRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663016
Record name 3-[(4-Fluorophenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorobenzyl)oxy]piperidine

CAS RN

933736-19-7
Record name 3-[(4-Fluorophenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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